molecular formula C24H23N3O3S2 B2925706 2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide CAS No. 1260949-24-3

2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide

Cat. No. B2925706
CAS RN: 1260949-24-3
M. Wt: 465.59
InChI Key: LESMCGOXQIUGKN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves various organic reactions. For instance, the synthesis of tert-butyl 2-(7-(2,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-3 (4H)-yl)acetate, a compound with a similar structure, is used in scientific research and offers potential applications in drug development and organic synthesis.


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. Unfortunately, specific reactions involving this compound were not found in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Unfortunately, specific physical and chemical properties for this compound were not found in the search results .

Scientific Research Applications

Dual Enzyme Inhibition

One significant area of application is as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). Compounds with a similar scaffold have demonstrated potent inhibitory activity against human TS and DHFR, suggesting potential use in cancer treatment due to their role in nucleotide synthesis, which is crucial for DNA replication and cell division. The most potent dual inhibitor identified has shown remarkable IC50 values against both enzymes, indicating high efficacy (Gangjee et al., 2008).

Antitumor Activity

Research on derivatives of thieno[3,2-d]pyrimidine, a core structure related to the compound of interest, has revealed potent anticancer activity across various human cancer cell lines, including breast, cervical, and colorectal cancer cells. Some derivatives were nearly as active as doxorubicin, a standard chemotherapy medication, highlighting their potential as novel antitumor agents (Hafez et al., 2017).

Structural Analysis

Structural analysis of related compounds has provided insights into their conformational behaviors and interactions with biological targets. For example, crystal structure studies have detailed how specific substituents influence the overall shape and potential biological interactions of these molecules, which is crucial for understanding how they might interact with enzymes or receptors within the body (Subasri et al., 2017).

Imaging Applications

Certain derivatives have been explored for their potential in imaging applications, such as positron emission tomography (PET) imaging of the translocator protein (18 kDa), which is involved in inflammation and neurodegeneration. These studies underscore the versatility of thieno[3,2-d]pyrimidine derivatives in both therapeutic and diagnostic contexts, offering a pathway to non-invasive disease monitoring and potentially guiding treatment strategies (Dollé et al., 2008).

Antimicrobial Activity

The antimicrobial potential of pyrimidine derivatives also represents a significant area of interest. Some compounds have shown good antibacterial and antifungal activities, comparable to established antibiotics. This suggests potential applications in addressing antibiotic resistance or developing new antimicrobial agents (Hossan et al., 2012).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. Unfortunately, specific safety and hazard information for this compound were not found in the search results .

properties

IUPAC Name

2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-4-30-19-7-5-17(6-8-19)25-21(28)14-32-24-26-20-9-10-31-22(20)23(29)27(24)18-12-15(2)11-16(3)13-18/h5-13H,4,14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESMCGOXQIUGKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)C)C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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